5-Chloro-2-nitroanisole CAS number and properties
5-Chloro-2-nitroanisole CAS number and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Chloro-2-nitroanisole (CAS No. 6627-53-8), a key chemical intermediate. The document details its chemical and physical properties, a detailed experimental protocol for its synthesis, spectroscopic data, and essential safety information, presented for practical application in research and development.
Core Properties and Identifiers
5-Chloro-2-nitroanisole is a substituted aromatic compound containing chloro, nitro, and methoxy functional groups. These features make it a versatile building block in organic synthesis.
Chemical Identification
| Identifier | Value |
| CAS Number | 6627-53-8[1] |
| Molecular Formula | C₇H₆ClNO₃[1] |
| Molecular Weight | 187.58 g/mol [1] |
| IUPAC Name | 4-Chloro-2-methoxy-1-nitrobenzene |
| Synonyms | 2-Nitro-5-chloroanisole, 4-Chloro-2-methoxynitrobenzene |
| InChI Key | ABEUJUYEUCCZQF-UHFFFAOYSA-N[1] |
| SMILES | COc1cc(Cl)ccc1--INVALID-LINK--=O[1] |
Physicochemical Properties
| Property | Value |
| Physical Form | Powder[1] |
| Melting Point | 70-72 °C[1] |
| Solubility | Moderately soluble in organic solvents. |
| Assay | ≥97%[1] |
Synthesis Protocol
The synthesis of 5-Chloro-2-nitroanisole can be effectively achieved through the methylation of 4-Chloro-2-nitrophenol. This reaction, a variation of the Williamson ether synthesis, involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to attack a methylating agent.
Experimental Protocol: Methylation of 4-Chloro-2-nitrophenol
Materials:
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4-Chloro-2-nitrophenol (1.0 eq)
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Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)
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Dimethyl sulfate ((CH₃)₂SO₄) (1.2 eq)
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Acetone (anhydrous)
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Dichloromethane (DCM)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
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Deionized Water
Procedure:
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Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Chloro-2-nitrophenol (1.0 eq) and anhydrous acetone.
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Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution. The mixture will likely change color as the phenoxide is formed.
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Methylation: Stir the suspension vigorously and add dimethyl sulfate (1.2 eq) dropwise at room temperature. Caution: Dimethyl sulfate is highly toxic and carcinogenic; handle with extreme care in a fume hood.
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Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure to remove the acetone.
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Extraction: Dissolve the residue in dichloromethane (DCM) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), deionized water (1x), and brine (1x).
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
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Purification: The crude 5-Chloro-2-nitroanisole can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Synthesis Workflow
Caption: Synthesis of 5-Chloro-2-nitroanisole via Williamson Ether Synthesis.
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of 5-Chloro-2-nitroanisole.
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¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons and the methoxy group protons.
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¹³C NMR: The carbon NMR spectrum shows distinct peaks for each unique carbon atom in the molecule.
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Mass Spectrometry (MS): Mass spectral analysis confirms the molecular weight of the compound.
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Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the nitro group (typically around 1520 and 1340 cm⁻¹), the C-Cl bond, and the aromatic C-H and C=C bonds.
Safety and Handling
5-Chloro-2-nitroanisole is a hazardous substance and must be handled with appropriate safety precautions in a laboratory setting.
| Hazard Class | GHS Statement | Precautionary Codes |
| Acute Toxicity, Oral | H302: Harmful if swallowed[1] | P264, P270, P301+P312, P330, P501 |
| Carcinogenicity | H350i: May cause cancer by inhalation[1] | P202, P280, P308+P313, P405 |
Handling Recommendations:
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Use only in a well-ventilated area, preferably a chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]
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Avoid inhalation of dust and contact with skin and eyes.
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Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Applications in Research and Drug Development
5-Chloro-2-nitroanisole serves as a valuable intermediate in the synthesis of more complex molecules. The presence of multiple functional groups allows for a variety of subsequent chemical transformations. In the pharmaceutical and agrochemical industries, it can be a precursor for the synthesis of active pharmaceutical ingredients (APIs) and new crop protection agents. The nitro group can be readily reduced to an amine, which then opens up a wide range of further derivatization possibilities, such as amide bond formation or diazotization reactions.
